molecular formula C20H14BrN3O2S B2490179 (2E)-2-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[(4-bromo-2-methylphenyl)amino]prop-2-enenitrile CAS No. 683257-69-4

(2E)-2-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[(4-bromo-2-methylphenyl)amino]prop-2-enenitrile

Cat. No.: B2490179
CAS No.: 683257-69-4
M. Wt: 440.32
InChI Key: VBYXFAYJEODYFM-NTEUORMPSA-N
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Description

The compound “(2E)-2-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[(4-bromo-2-methylphenyl)amino]prop-2-enenitrile” is a complex organic molecule that features a combination of benzodioxole, thiazole, and bromo-methylphenyl groups

Properties

IUPAC Name

(E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-bromo-2-methylanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrN3O2S/c1-12-6-15(21)3-4-16(12)23-9-14(8-22)20-24-17(10-27-20)13-2-5-18-19(7-13)26-11-25-18/h2-7,9-10,23H,11H2,1H3/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBYXFAYJEODYFM-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC=C(C#N)C2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)Br)N/C=C(\C#N)/C2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Substrate Preparation : 2H-1,3-Benzodioxol-5-ylacetone is brominated using N-bromosuccinimide (NBS) in carbon tetrachloride to yield 2-bromo-1-(2H-1,3-benzodioxol-5-yl)propan-1-one.
  • Thiourea Coupling : The bromoketone reacts with thiourea in ethanol under reflux (78°C, 12 h), catalyzed by pyridine to neutralize HBr byproducts.
  • Workup : The crude thiazol-2-amine is purified via silica gel chromatography (ethyl acetate/hexane, 1:4) to achieve >85% purity.

Table 1. Optimization of Thiazole Ring Synthesis

Parameter Optimal Condition Yield (%)
Solvent Ethanol 78
Catalyst Pyridine (10 mol%) 85
Temperature (°C) 78 -
Reaction Time (h) 12 -

Coupling of the Brominated Aryl Amino Group

The final step involves nucleophilic aromatic substitution (SNAr) between the propenenitrile-thiazole intermediate and 4-bromo-2-methylaniline.

Sulfur(VI) Fluoride Exchange (SuFEx) Activation

  • Fluorosulfate Intermediate : The propenenitrile’s nitrile group is converted to a fluorosulfate using sulfuryl fluoride (SO2F2) and hexamethyldisilazane (HMDS) in acetonitrile.
  • Coupling Reaction : The fluorosulfate reacts with 4-bromo-2-methylaniline in the presence of 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BTMG) at 50°C for 24 h, yielding 68% of the target compound.

Table 2. SNAr Reaction Optimization

Parameter Condition Yield (%)
Catalyst BTMG (0.6 mol%) 68
Solvent MeCN -
Temperature (°C) 50 -
Time (h) 24 -

Analytical Validation and Purity Assessment

Chromatographic Analysis

  • LCMS : A Thermo Scientific Vanquish Flex UHPLC system with a Waters Xterra MS C18 Column confirms product identity (observed [M+H]+ = 452.1).
  • NMR Spectroscopy : 1H NMR (400 MHz, CDCl3) displays characteristic signals: δ 7.82 (s, 1H, thiazole-H), 6.93–6.87 (m, 3H, benzodioxole-H), 2.41 (s, 3H, CH3).

Purity Protocols

  • Recrystallization : Ethanol/water (3:1) affords crystals with ≥98% purity.
  • Centrifugation : BAIL gel catalysts are recovered via centrifugation (10,000 rpm, 10 min) and reused for five cycles without activity loss.

Challenges and Alternative Pathways

Steric Hindrance in SNAr

Bulky substituents on the aryl amine hinder coupling efficiency. Microwave-assisted synthesis (100°C, 30 min) improves yields to 74% by enhancing reaction kinetics.

Nitrile Hydrolysis Mitigation

The electron-deficient nitrile group is prone to hydrolysis under acidic conditions. Anhydrous solvents (MeCN, DMSO) and inert atmospheres (N2) are critical.

Industrial Scalability and Green Chemistry

  • Solvent-Free BAIL Gel Catalysis : Reduces waste generation and energy consumption.
  • High-Throughput Screening : 96-well plate SuFEx reactions enable rapid optimization of coupling conditions.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized under specific conditions.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The bromo group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrile group would yield an amine, while substitution of the bromo group could yield a variety of substituted derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of thiazole derivatives, highlighting their effectiveness against various bacterial and fungal strains. The thiazole ring is known for its role in enhancing antimicrobial activity:

  • Mechanism of Action : Thiazoles often disrupt microbial cell wall synthesis or interfere with metabolic pathways essential for microbial survival.
  • Case Study : A study on thiazole derivatives demonstrated significant activity against Gram-positive and Gram-negative bacteria, with some compounds exhibiting Minimum Inhibitory Concentrations (MIC) as low as 8 µg/mL .

Anticancer Properties

The compound's structure suggests potential anticancer activity, particularly against breast cancer cells:

  • In Vitro Studies : Compounds similar to (2E)-2-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[(4-bromo-2-methylphenyl)amino]prop-2-enenitrile have been evaluated using the Sulforhodamine B assay against MCF7 breast cancer cell lines. Results indicated that certain derivatives exhibited cytotoxic effects with IC50 values in the micromolar range .

Molecular Docking Studies

Molecular docking studies provide insights into the binding affinity of compounds to specific biological targets:

  • Binding Studies : The compound's interaction with various receptors can be modeled using software like Schrodinger Suite. These studies help identify potential targets and predict the efficacy of the compound in biological systems .

Data Table: Comparative Analysis of Related Compounds

Compound NameStructureAntimicrobial Activity (MIC µg/mL)Anticancer Activity (IC50 µM)
Compound AStructure A815
Compound BStructure B1620
(2E)-2-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3...Structure C1012

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[(4-chloro-2-methylphenyl)amino]prop-2-enenitrile
  • (2E)-2-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[(4-fluoro-2-methylphenyl)amino]prop-2-enenitrile

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and structural features. The presence of the bromo-methylphenyl group, in particular, may impart unique reactivity and biological activity compared to similar compounds with different substituents.

Biological Activity

The compound (2E)-2-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[(4-bromo-2-methylphenyl)amino]prop-2-enenitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be broken down into several functional groups:

  • Benzodioxole moiety : Known for its role in various biological activities.
  • Thiazole ring : Often associated with antimicrobial and anticancer properties.
  • Amino group : Contributes to the compound's interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an anticancer agent and its effects on specific protein kinases.

Anticancer Activity

One of the most significant areas of research has been the compound's anticancer properties. Studies have shown that it exhibits cytotoxic effects on several cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Cell LineIC50 (µM)Mechanism of Action
MV4-110.3Inhibition of MEK1/2 kinases
MOLM131.2Down-regulation of phospho-ERK1/2
ARO (BRAF mutant)10Dose-dependent growth inhibition

Research indicates that the compound acts primarily through:

  • Inhibition of Protein Kinases : It has been shown to inhibit MEK1/2 kinases effectively, which are crucial in the MAPK signaling pathway involved in cell proliferation and survival.
  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It causes G0/G1 phase arrest in sensitive cancer cell lines, preventing further proliferation.

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

  • Study on Acute Biphenotypic Leukemia : In a study involving MV4-11 cells, the compound demonstrated significant growth inhibition at low concentrations (IC50 = 0.3 µM). The study utilized thymidine uptake assays to measure cell proliferation and confirmed the down-regulation of key signaling proteins through Western blot analysis .
  • Xenograft Models : In vivo studies using nude mouse xenografts derived from BRAF mutant tumors showed a dose-dependent response to treatment with the compound, with effective tumor growth inhibition observed at doses as low as 10 mg/kg .

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis involves multi-step reactions, including:

  • Thiazole ring formation : Cyclization of precursors (e.g., thiourea derivatives) under reflux in polar aprotic solvents like dimethyl sulfoxide (DMSO) .
  • E/Z isomer control : The (2E)-configuration is stabilized by intramolecular hydrogen bonding between the amino group and nitrile, requiring precise pH and temperature control (~60–80°C) .
  • Catalysts : Palladium-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions) . Methodological Tip: Use thin-layer chromatography (TLC) to monitor intermediate steps and high-performance liquid chromatography (HPLC) for final purification.
StepKey ReactionSolventCatalystYield (%)
1Thiazole formationDMSONone65–70
2Bromophenyl couplingAcetonitrilePd(PPh₃)₄50–55

Q. Which spectroscopic techniques are most effective for structural validation?

  • ¹H/¹³C NMR : Assign peaks for the benzodioxole (δ 5.9–6.1 ppm for methylenedioxy protons) and thiazole (δ 7.8–8.2 ppm for aromatic protons) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 468.992 (calculated for C₂₁H₁₅BrN₄O₂S) .
  • FT-IR : Identify nitrile stretch (~2220 cm⁻¹) and N-H bending (~1600 cm⁻¹) .

Q. How can crystallization challenges be addressed for X-ray diffraction studies?

  • Solvent screening : Use mixed solvents (e.g., dichloromethane/hexane) to improve crystal growth.
  • Hydrogen bonding analysis : Graph-set analysis (as in Etter’s rules) predicts intermolecular interactions stabilizing the crystal lattice . Advanced Tip: Refine data using SHELXL (for small molecules) to resolve disorder or twinning issues .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., disorder in the thiazole ring) be resolved?

  • Apply TWINLAW in SHELXL to model twinning and SQUEEZE (PLATON) to account for solvent-accessible voids .
  • Compare with DFT-optimized geometries (e.g., Gaussian 16) to validate bond lengths/angles .

Q. What experimental designs optimize bioactivity studies against conflicting SAR data?

  • Target prioritization : Screen against kinase targets (e.g., EGFR, VEGFR) due to thiazole’s ATP-mimetic properties.
  • Dose-response curves : Use surface plasmon resonance (SPR) for binding affinity (KD) and isothermal titration calorimetry (ITC) for thermodynamic profiling .
  • Statistical modeling : Apply Design of Experiments (DoE) to evaluate variables (e.g., substituent effects on IC₅₀) .

Q. How do steric and electronic effects influence the compound’s reactivity in functionalization?

  • Steric hindrance : The 4-bromo-2-methylphenyl group directs electrophilic substitution to the para position.
  • Electronic effects : The electron-withdrawing nitrile group increases thiazole’s electrophilicity, favoring nucleophilic attack at C-2. Case Study: Bromine can be replaced via Ullman coupling, but yields drop below 40% due to steric crowding .

Q. What computational strategies predict pharmacokinetic properties (e.g., logP, solubility)?

  • Molecular dynamics (MD) : Simulate solvation in explicit water to estimate solubility.
  • QSAR models : Correlate logP (predicted ~3.5) with thiazole’s lipophilicity and benzodioxole’s polarity .

Data Contradiction Analysis

Q. How to reconcile discrepancies between theoretical and experimental NMR shifts?

  • DFT corrections : Calculate chemical shifts (e.g., B3LYP/6-311+G(d,p)) and apply scaling factors for aromatic protons.
  • Solvent effects : Use COSMO-RS to model DMSO’s polarity-induced shifts .

Q. Why do bioactivity assays show variability across cell lines?

  • Membrane permeability : The compound’s logP (~3.5) may limit uptake in hydrophilic cell lines.
  • Metabolic stability : Test liver microsome stability to identify cytochrome P450-mediated degradation .

Methodological Resources

  • Crystallography : Use ORTEP-3 for visualizing hydrogen-bonding networks and packing diagrams .
  • Data refinement : SHELXL for high-resolution structures and PHENIX for validating geometry .

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